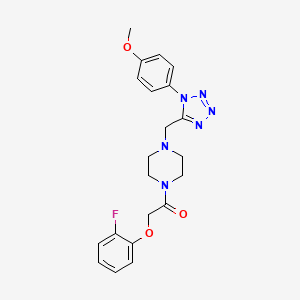

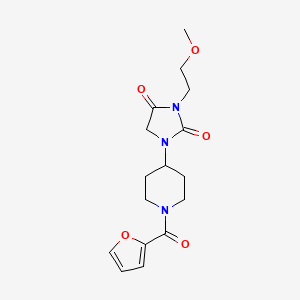

1-(1-(Furan-2-carbonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(1-(Furan-2-carbonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione is a complex organic molecule that may be synthesized through multi-step chemical reactions involving furan derivatives and piperidine. While the specific compound is not directly mentioned in the provided papers, the synthesis of related furan-containing compounds and their pharmacological evaluation is discussed, which can give insights into the potential methods of synthesis and properties of the compound .

Synthesis Analysis

The synthesis of furan derivatives can be achieved through a variety of methods. One such method is a three-component domino reaction involving 1,3-dicarbonyl compounds, ynals, and sodium benzenesulfinates to produce sulfonylated furan derivatives . Another approach for synthesizing furan-containing compounds involves Claisen Schmidt condensation, followed by cyclization with hydroxylamine hydrochloride and a subsequent Mannich reaction . These methods demonstrate the versatility and reactivity of furan derivatives, which could be applicable in the synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of furan-containing compounds is characterized by the presence of a furan ring, which is a five-membered aromatic ring with oxygen. The presence of substituents on the furan ring, such as in the case of 1-(furan-2-yl)-3-substitutedphenylprop-2-en-1-ones, can significantly alter the chemical and physical properties of these molecules . The molecular structure of the target compound would likely exhibit similar reactivity due to the furan moiety.

Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions, including condensation, cyclization, and Mannich reactions, as evidenced by the synthesis of novel derivatives involving furan rings . These reactions are crucial for the construction of complex molecules that contain multiple heterocyclic rings and functional groups, which are often seen in pharmacologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-containing compounds are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. For instance, the introduction of a sulfonyl group can increase the polarity and potentially the solubility of the compound in polar solvents . The pharmacological evaluation of these compounds, as seen in the antidepressant and antianxiety activities of certain derivatives , also suggests that the physical and chemical properties are conducive to biological activity.

Scientific Research Applications

Synthesis and Structural Analysis

The chemical transformation of related compounds has led to the synthesis of novel structures with potential applications in various fields of research. For instance, the synthesis of novel 10-methoxy-10H-furo[3,2-g]chromeno[2,3-b][1,3]thiazolo[5,4-e]pyridine-2,10(3H)-dione (MFCTP) through chemical transformation of related furan compounds highlights the potential for creating new chemical entities with unique properties. The detailed structural, thermochemical, and electronic absorption spectral analyses of such compounds provide insights into their potential applications in materials science and pharmacology. FT-IR spectroscopy, NMR chemical shifts, and density functional theory (DFT) calculations are used to characterize the molecular structure and properties of these compounds, suggesting their utility in developing new materials or pharmaceuticals with optimized characteristics (Halim & Ibrahim, 2021).

Antimicrobial and Anticancer Activity

The design and synthesis of compounds starting from furan derivatives have led to the development of new antimicrobial and anticancer agents. For example, the synthesis of piperazine-2,6-dione derivatives from iminodiacetic acid and various amines, including furan-2-ylmethanamine, and their subsequent evaluation for anticancer activity demonstrates the potential of furan-based compounds in medical research. These compounds have shown promising results against various cancer cell lines, indicating their potential as novel anticancer therapies (Kumar, Kumar, Roy, & Sondhi, 2013).

properties

IUPAC Name |

1-[1-(furan-2-carbonyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O5/c1-23-10-8-18-14(20)11-19(16(18)22)12-4-6-17(7-5-12)15(21)13-3-2-9-24-13/h2-3,9,12H,4-8,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OULRIQVUQGEBNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(Furan-2-carbonyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1,3-Benzodioxol-5-yl)-6-({[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2543225.png)

![N-(4-chlorophenyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2543227.png)

![3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2543229.png)

![2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide](/img/structure/B2543230.png)

![3-amino-6-(difluoromethyl)-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2543231.png)

![1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2543235.png)

![4-((1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2543236.png)

![ethyl 2-(2-(3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamido)thiazol-4-yl)acetate](/img/structure/B2543237.png)

![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-isopropylphenyl)piperidine-3-carboxamide](/img/structure/B2543240.png)

![N-(2-methoxyphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2543242.png)